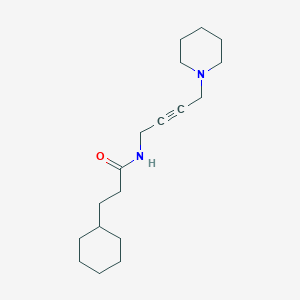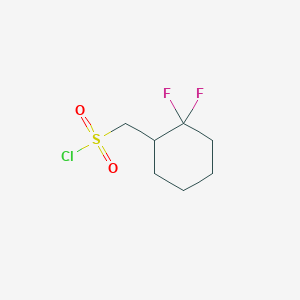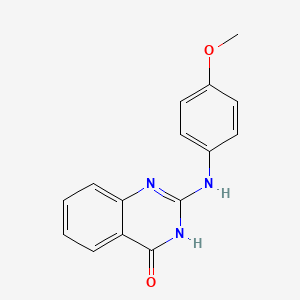
2-(4-methoxyanilino)-1H-quinazolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinazolines and quinazolinone derivatives are nitrogen-containing heterocycles that have received significant attention due to their wide range of biopharmaceutical activities . They are considered noteworthy chemicals for the synthesis of diverse physiologically significant and pharmacologically utilized molecules .
Synthesis Analysis
The synthesis of quinazoline and quinazolinone derivatives often involves the reaction of ortho- and para-substituted aryl halides . The direction of elimination for a meta-substituted halide is determined by which hydrogen (i.e., at 3- or 4-) is more acidic .科学的研究の応用
Medicinal Chemistry and Biological Activities
Quinazoline derivatives, including 2-(4-methoxyanilino)-1H-quinazolin-4-one, play a crucial role in medicinal chemistry due to their extensive biological activities. These compounds are integral to the synthesis of novel medicinal agents with antibacterial properties against pathogens like Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. The structural diversity of quinazoline derivatives opens new avenues in drug discovery, targeting a wide range of biological activities such as anticancer, anti-inflammatory, antimalarial, and antihypertensive effects. Recent patents and research have focused on enhancing the solubility and bioavailability of these compounds to overcome challenges in drug development and combat antibiotic resistance (Tiwary et al., 2016).
Anticancer Research
The anticancer potential of quinazoline derivatives has been a significant focus, with studies demonstrating their efficacy in inhibiting EGFR and various other therapeutic protein targets. These compounds have shown promising results in the treatment of cancer, with a variety of quinazoline-based drugs being patented for their ability to inhibit not only EGFR but also other kinases, histone deacetylases, and metabolic pathways. This highlights the potential of quinazoline derivatives in developing targeted therapies for cancer treatment (Ravez et al., 2015).
Synthetic Chemistry Advances
Advancements in the synthetic chemistry of quinazolines have been noteworthy, with eco-friendly, mild, and atom-efficient methodologies being developed for the synthesis of these compounds. These approaches aim at not only enhancing the efficiency of synthesis but also at reducing the environmental impact associated with traditional synthetic routes. The exploration of novel synthetic pathways has contributed to the discovery of new quinazoline derivatives with potential applications across various fields of medicine and pharmacology (Faisal & Saeed, 2021).
Optoelectronic Applications
Quinazoline derivatives have also found applications beyond medicinal chemistry, particularly in the field of optoelectronics. The incorporation of quinazoline and pyrimidine rings into π-extended conjugated systems has shown great value in creating novel materials for organic light-emitting diodes (OLEDs), photoelectric conversion elements, and image sensors. This underscores the versatility of quinazoline derivatives in contributing to the development of advanced materials for electronic devices and luminescent elements (Lipunova et al., 2018).
将来の方向性
特性
IUPAC Name |
2-(4-methoxyanilino)-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c1-20-11-8-6-10(7-9-11)16-15-17-13-5-3-2-4-12(13)14(19)18-15/h2-9H,1H3,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUQRTWVOLCHSEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC3=CC=CC=C3C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801325798 |
Source


|
| Record name | 2-(4-methoxyanilino)-3H-quinazolin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801325798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
24.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24801866 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
1913-19-5 |
Source


|
| Record name | 2-(4-methoxyanilino)-3H-quinazolin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801325798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-oxo-2-phenyl-N-(3-(trifluoromethyl)phenyl)-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2522775.png)
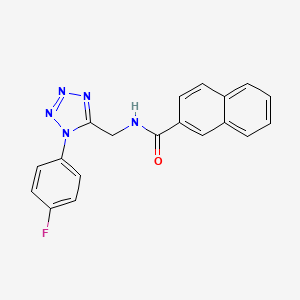
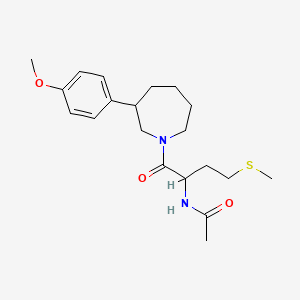
![Ethyl 2-(2-((4-chlorophenyl)sulfonyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2522779.png)

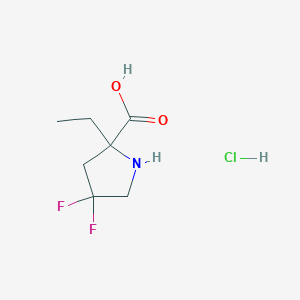
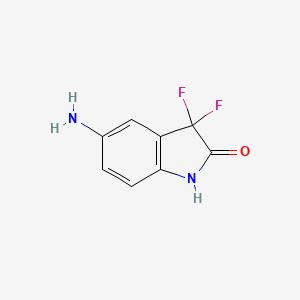
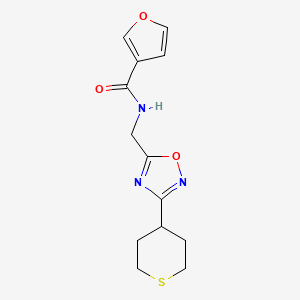
![1-(2-Hydroxyethyl)-5-[[4-(trifluoromethyl)phenyl]methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2522788.png)
![3-[Cyclopropyl(naphthalen-1-ylmethyl)amino]propanoic acid hydrochloride](/img/structure/B2522790.png)
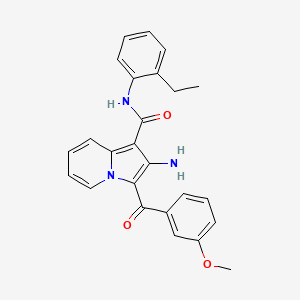
![1-(2,5-Dimethoxyphenyl)-2-((2,5-dimethoxyphenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2522793.png)
